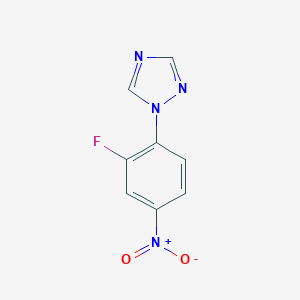
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene
描述
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is an aromatic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a 1H-1,2,4-triazol-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Triazole Formation: The formation of the 1H-1,2,4-triazol-1-yl group through cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.
Major Products Formed
Reduction: The major product is 3-Fluoro-1-amino-4-(1H-1,2,4-triazol-1-yl)benzene.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
科学研究应用
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
3-Fluoro-4-nitrophenol: Similar in structure but lacks the triazole group.
1-Fluoro-4-nitrobenzene: Similar but does not contain the triazole group.
3-Nitro-1H-1,2,4-triazole: Contains the triazole and nitro groups but lacks the fluoro substitution.
Uniqueness
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is unique due to the combination of the fluoro, nitro, and triazole groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQNQIBUCTGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415467 | |
| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182060-01-1 | |
| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)



